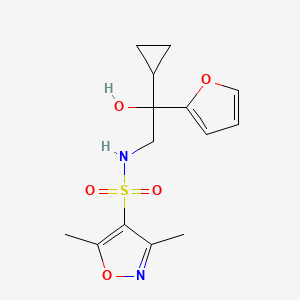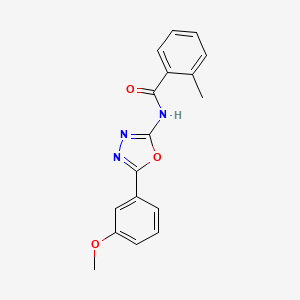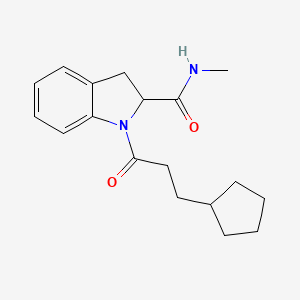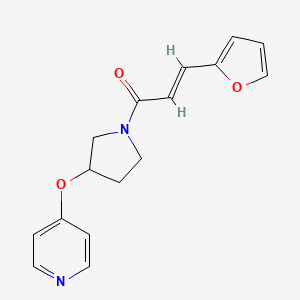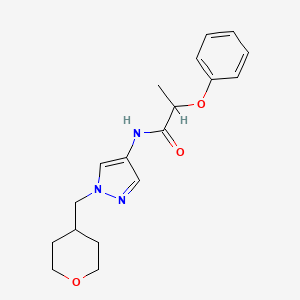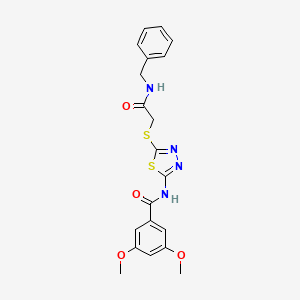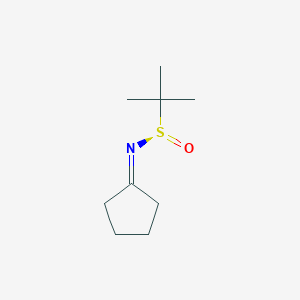![molecular formula C13H16N2OS2 B2394306 N-(4-(méthylthio)benzo[d]thiazol-2-yl)pentanamide CAS No. 899983-12-1](/img/structure/B2394306.png)
N-(4-(méthylthio)benzo[d]thiazol-2-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” is a chemical compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 .Chemical Reactions Analysis
The chemical reactions involving “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” can be monitored by thin layer chromatography (TLC) . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” can be analyzed based on its melting point, IR, 1H, 13C NMR, and mass spectral data .Mécanisme D'action
Target of Action
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide, also known as N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, these compounds have also demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the DprE1 enzyme, disrupting the cell wall biosynthesis of M. tuberculosis . This results in the inhibition of the growth of the bacteria. In the case of anti-inflammatory activity, the compound inhibits COX enzymes, which play a key role in the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. By inhibiting DprE1, it disrupts the cell wall biosynthesis pathway in M. tuberculosis . This leads to the inhibition of bacterial growth. By inhibiting COX enzymes, it affects the arachidonic acid pathway, reducing the production of prostaglandins that mediate inflammation .
Result of Action
The inhibition of DprE1 by the compound results in the disruption of cell wall biosynthesis in M. tuberculosis, leading to the inhibition of bacterial growth . The inhibition of COX enzymes results in reduced production of prostaglandins, leading to a decrease in inflammation .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide is that it has been extensively studied for its potential use in scientific research, and its mechanism of action is relatively well understood. This makes it a promising candidate for further research and development. However, one limitation of N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established. Further research is needed to determine the optimal dosage and administration of N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide, as well as its potential side effects.
Orientations Futures
There are many potential future directions for research involving N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide. One area of research could focus on the development of N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide-based therapies for cancer and other diseases. Another area of research could focus on the optimization of the synthesis method for N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide, in order to make it more cost-effective and scalable. Additionally, further research is needed to determine the optimal dosage and administration of N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide, as well as its potential side effects. Finally, research could focus on the development of novel derivatives of N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide with improved efficacy and safety profiles.
Méthodes De Synthèse
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide can be synthesized using a multistep process involving the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amine, and then acylation of the amine with pentanoic acid chloride. The final product is purified using column chromatography.
Applications De Recherche Scientifique
Propriétés antioxydantes
Les dérivés de thiazole, qui incluent notre composé d'intérêt, ont été trouvés pour présenter des propriétés antioxydantes . Ces composés peuvent neutraliser les radicaux libres dans le corps, réduisant potentiellement le stress oxydatif et prévenant diverses conditions de santé.
Activités analgésiques et anti-inflammatoires
Les composés thiazoliques ont été rapportés pour avoir des activités analgésiques (soulagement de la douleur) et anti-inflammatoires . Cela suggère des applications potentielles dans le traitement des conditions impliquant la douleur et l'inflammation.
Activité antimicrobienne
Les dérivés de thiazole ont démontré une activité antimicrobienne contre diverses souches bactériennes . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux antibiotiques.
Activité antifongique
En plus de leurs propriétés antimicrobiennes, les composés thiazoliques ont également montré une activité antifongique . Cela indique une utilisation potentielle dans le traitement des infections fongiques.
Propriétés antivirales
Les composés thiazoliques ont été trouvés pour présenter des propriétés antivirales . Cela suggère des applications potentielles dans le traitement des infections virales.
Molécules médicamenteuses antitumorales ou cytotoxiques
Les composés thiazoliques ont été étudiés pour leur potentiel en tant que molécules médicamenteuses antitumorales ou cytotoxiques . Cela suggère qu'ils pourraient être utilisés dans le traitement du cancer.
Propriétés neuroprotectrices
Les dérivés de thiazole ont été rapportés pour avoir des propriétés neuroprotectrices . Cela suggère des applications potentielles dans le traitement des troubles neurologiques.
Inhibiteurs de la détection de quorum
Certains composés thiazoliques ont été trouvés pour inhiber la détection de quorum , un système de communication que les bactéries utilisent pour coordonner leur comportement. Cela suggère des applications potentielles dans le contrôle des populations bactériennes et la prévention des infections bactériennes.
Propriétés
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-3-4-8-11(16)14-13-15-12-9(17-2)6-5-7-10(12)18-13/h5-7H,3-4,8H2,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYKJMLRMCIQRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=CC=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

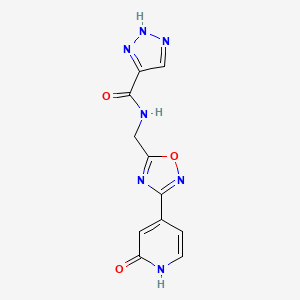

![N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394227.png)
![N-(3-acetamidophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2394228.png)
